molecular formula C11H13NO2 B8452867 1-Isocyanatomethyl-4-isopropoxybenzene

1-Isocyanatomethyl-4-isopropoxybenzene

Cat. No. B8452867
M. Wt: 191.23 g/mol
InChI Key: XZUISGAHKKKHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07538222B2

Procedure details

1,8-Bis(dimethylamino)-naphtalene (3.19 g, 14.9 mmol) was added to a solution of 4-(isopropoxy)phenyl acetic acid (2.89 g, 14.9 mmol) in dry tetrahydrofuran (18 mL) at rt under argon atmosphere. After 25 minutes stirring at rt diphenylphosphoryl azide (4.10 g, 14.9 mmol) was added dropwise and the mixture refluxed for 6 hours. It was allowed to cool to rt and then stored at −20° C. overnight to precipitate out the ammonium phosphate salt. A mixture of diethyl ether and ethyl acetate (1:1 v/v, 25 mL) was added to the cold reaction mixture. The precipitate was filtered from the reaction mixture and washed with diethyl ether: ethyl acetate (1:1 v/v 20 mL). The filtrate was evaporated to dryness giving 1-isocyanatomethyl-4-isopropoxybenzene as an oil (3.2 g), which was used in the next step without further purification.
Quantity
3.19 g
Type
reactant
Reaction Step One
Quantity
2.89 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)[C:3]1[C:12]2[C:7](=CC=C[C:11]=2[N:13]([CH3:15])C)[CH:6]=[CH:5][CH:4]=1.[CH:17]([O:20]C1C=CC(CC(O)=O)=CC=1)([CH3:19])[CH3:18].C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:38])C=CC=CC=1>O1CCCC1>[N:13]([CH2:11][C:12]1[CH:3]=[CH:4][C:5]([O:20][CH:17]([CH3:19])[CH3:18])=[CH:6][CH:7]=1)=[C:15]=[O:38]

Inputs

Step One
Name
Quantity
3.19 g
Type
reactant
Smiles
CN(C1=CC=CC2=CC=CC(=C12)N(C)C)C
Name
Quantity
2.89 g
Type
reactant
Smiles
C(C)(C)OC1=CC=C(C=C1)CC(=O)O
Name
Quantity
18 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
to precipitate out the ammonium phosphate salt
ADDITION
Type
ADDITION
Details
A mixture of diethyl ether and ethyl acetate (1:1 v/v, 25 mL)
ADDITION
Type
ADDITION
Details
was added to the cold reaction mixture
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered from the reaction mixture
WASH
Type
WASH
Details
washed with diethyl ether: ethyl acetate (1:1 v/v 20 mL)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N(=C=O)CC1=CC=C(C=C1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 112.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.